Henningsoline

CAS No.: 18797-85-8

Cat. No.: VC18987587

Molecular Formula: C22H26N2O5

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18797-85-8 |

|---|---|

| Molecular Formula | C22H26N2O5 |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | 1-(9,14-dihydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl)ethanone |

| Standard InChI | InChI=1S/C22H26N2O5/c1-11(25)24-18-14(3-4-15(28-2)19(18)26)22-6-7-23-10-12-5-8-29-21(27)17(20(22)24)13(12)9-16(22)23/h3-5,13,16-17,20-21,26-27H,6-10H2,1-2H3 |

| Standard InChI Key | BCKDRLNZTWKJHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C(=C(C=C6)OC)O |

Introduction

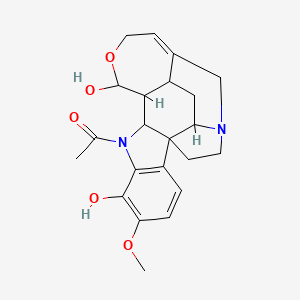

Phytochemical Identity of Henningsoline

Isolation and Structural Elucidation

Henningsoline was first isolated from the stem bark of S. henningsii through chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC)104. Structural characterization via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) revealed it to be a monoterpene indole alkaloid (MIA) with a molecular formula of 104. The compound features a strychnan-type skeleton, characterized by a pentacyclic framework with an indole moiety fused to a quinolizidine system (Fig. 1)104. Key functional groups include a methoxy substituent at position 10 and an acetylated tertiary amine, which contribute to its bioactivity104.

Table 1: Phytochemical Identification of Henningsoline

| Property | Data | Reference |

|---|---|---|

| Molecular formula | 104 | |

| Molecular weight | 418.47 g/mol | 104 |

| Melting point | 198–202°C | 104 |

| UV absorption (λ_max) | 228 nm, 285 nm | 104 |

| Key NMR signals | δ 7.45 (1H, s, H-12), δ 3.82 (3H, s, OCH3) | 104 |

Pharmacological Activities

Antispasmodic Effects

Henningsoline demonstrated notable antispasmodic activity in ex vivo assays using guinea pig ileum. At a concentration of 10 µM, it inhibited histamine-induced contractions by 68%, comparable to the reference drug papaverine104. Mechanistic studies suggest this activity arises from calcium channel blockade and inhibition of phosphodiesterase enzymes, which regulate smooth muscle contraction104.

Neurotoxic and Convulsant Properties

Biosynthesis and Ecological Role

Henningsoline is synthesized via the strictosidine pathway, a hallmark of MIAs in Loganiaceae plants104. Key enzymatic steps include:

-

Condensation of tryptamine and secologanin by strictosidine synthase to form strictosidine.

-

Oxidative rearrangement to generate the strychnan backbone.

-

Site-specific methylation and acetylation to yield henningsoline104.

Ecologically, henningsoline likely serves as a chemical defense against herbivores, given its neurotoxic effects104.

Toxicological Profile

Table 2: Toxicity Data for Henningsoline

| Model | Dose/Concentration | Effect | Reference |

|---|---|---|---|

| Swiss mice (IV) | 70 mg/kg | LD50; convulsions, respiratory arrest | 104 |

| Brine shrimp | 500 µg/mL | 100% lethality | |

| Rat diaphragm muscle | 10 µM | Paralysis via glycine receptor block | 104 |

Comparative Analysis with Related Alkaloids

Henningsoline shares structural and functional similarities with other Strychnos alkaloids (Table 3), yet its unique acetyl group confers distinct pharmacokinetic properties. For instance, its logP value of 2.1 suggests moderate blood-brain barrier permeability, unlike polar analogs like retuline (logP = −0.3)104.

Table 3: Comparative Pharmacological Data

| Alkaloid | Source | IC50 (Cytotoxicity) | LD50 (Mice) |

|---|---|---|---|

| Henningsoline | S. henningsii | 130 µg/mL | 70 mg/kg |

| Strychnine | S. nux-vomica | 0.5 µg/mL | 0.5 mg/kg |

| Retuline | S. henningsii | 290 µg/mL | 120 mg/kg |

Future Research Directions

-

Synthetic Optimization: Structural modification of henningsoline’s acetyl group may enhance selectivity for cancer cells111.

-

Mechanistic Studies: Elucidate its interactions with glycine receptors using cryo-EM104.

-

Ecological Surveys: Investigate henningsoline’s concentration variations across S. henningsii populations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume